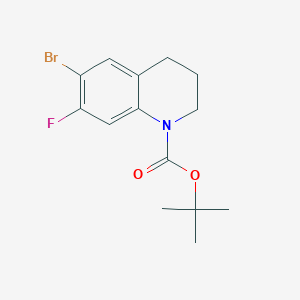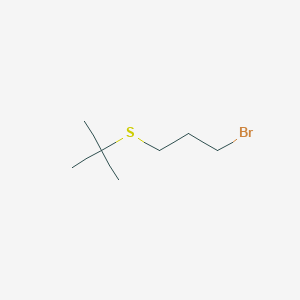
(3-Bromopropyl)(tert-butyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromopropyl)(tert-butyl)sulfane: is an organosulfur compound with the molecular formula C7H15BrS. It is characterized by the presence of a bromopropyl group attached to a tert-butylsulfane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopropyl)(tert-butyl)sulfane typically involves the reaction of tert-butylthiol with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the bromopropane, displacing a bromide ion and forming the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity.
化学反应分析
Types of Reactions: (3-Bromopropyl)(tert-butyl)sulfane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, forming propyl(tert-butyl)sulfane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is propyl(tert-butyl)sulfane.
科学研究应用
Chemistry: (3-Bromopropyl)(tert-butyl)sulfane is used as an intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds. It is also employed in the study of reaction mechanisms involving sulfur atoms.
Biology and Medicine: The compound’s reactivity makes it useful in the development of biologically active molecules, including potential pharmaceuticals. It can be used to introduce sulfur-containing functional groups into drug candidates, enhancing their biological activity and stability.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties such as enhanced thermal stability or resistance to oxidation.
作用机制
The mechanism of action of (3-Bromopropyl)(tert-butyl)sulfane involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The bromine atom serves as a leaving group, allowing the compound to participate in various substitution reactions. The sulfur atom can be oxidized or reduced, altering the compound’s reactivity and properties. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.
相似化合物的比较
(3-Bromopropyl)(tert-butyl)amine: Similar structure but with an amine group instead of a sulfane.
(3-Bromopropyl)(tert-butyl)ether: Contains an ether linkage instead of a sulfane.
(3-Bromopropyl)(tert-butyl)phosphine: Features a phosphine group in place of the sulfane.
Uniqueness: (3-Bromopropyl)(tert-butyl)sulfane is unique due to the presence of the sulfur atom, which imparts distinct reactivity compared to its oxygen, nitrogen, and phosphorus analogs. The sulfur atom’s ability to undergo oxidation and reduction reactions adds versatility to the compound, making it valuable in various synthetic applications.
属性
IUPAC Name |
2-(3-bromopropylsulfanyl)-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrS/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESAOLFAFYVLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
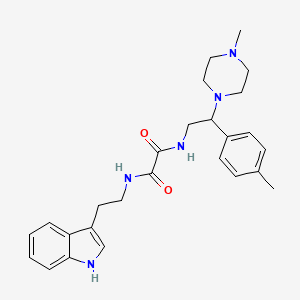
![1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984106.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide](/img/structure/B2984108.png)
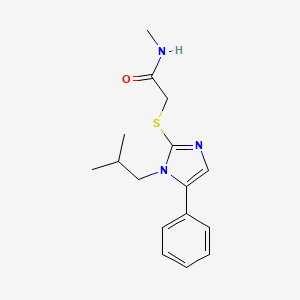
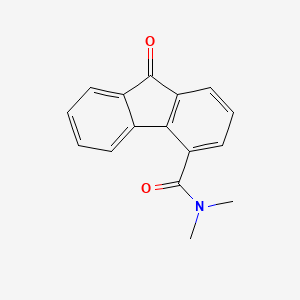
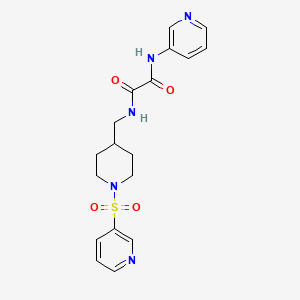
![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)
![methyl 6-({[1,4'-bipiperidine]-1'-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2984120.png)
![3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2984121.png)
![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)
![(2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2984123.png)
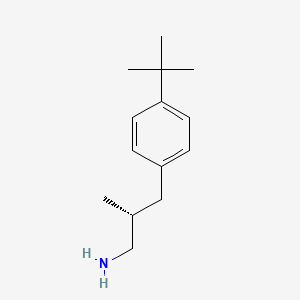
![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)
